molecular formula C8H7BrN2 B11771166 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine

6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B11771166
M. Wt: 211.06 g/mol
InChI Key: VLCUIZAOGJBWQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 2-methyl-1H-pyrrolo[3,2-c]pyridine. One common method is the reaction of 2-methyl-1H-pyrrolo[3,2-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl substituents influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

6-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H7BrN2/c1-5-2-6-4-10-8(9)3-7(6)11-5/h2-4,11H,1H3

InChI Key

VLCUIZAOGJBWQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(C=C2N1)Br

Origin of Product

United States

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